5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one
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Overview
Description
5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazine ring substituted with a bromine atom, a hydroxyethyl group, and a pyrazolylamino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carbonyl compound, while substitution of the bromine atom can yield various substituted pyrazine derivatives .
Scientific Research Applications
5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylic Acid: Shares the bromine and hydroxyethyl groups but differs in the core structure.
5-Bromo-3-(2-hydroxyethyl)-1H-pyrazole: Similar pyrazole structure but lacks the pyrazine ring and additional substituents.
Uniqueness
5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one is unique due to its combination of functional groups and the presence of both pyrazine and pyrazole rings. This structural complexity allows for diverse chemical reactivity and a wide range of applications .
Properties
Molecular Formula |
C10H12BrN5O2 |
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Molecular Weight |
314.14 g/mol |
IUPAC Name |
5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one |
InChI |
InChI=1S/C10H12BrN5O2/c1-15-6-8(11)14-9(10(15)18)13-7-4-12-16(5-7)2-3-17/h4-6,17H,2-3H2,1H3,(H,13,14) |
InChI Key |
DLTOEJGPUHHOTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C(C1=O)NC2=CN(N=C2)CCO)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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